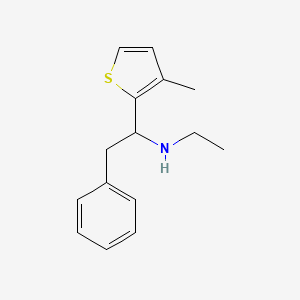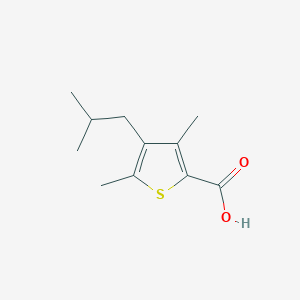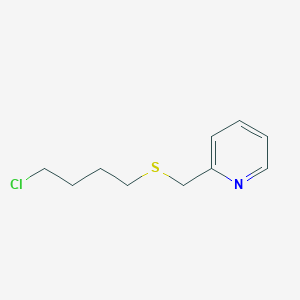
2,2-dimethylpropyl (4-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is known for its applications in organic synthesis, particularly in the preparation of active esters and ureas. The compound is characterized by the presence of a nitrophenyl group and a carbonate ester linkage, which contribute to its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with a carbonate source. One common method is the reaction of 4-nitrophenol with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is carried out under inert atmosphere conditions to prevent moisture sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, which have electron-withdrawing groups, can also enhance the reactivity and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various nitrophenyl derivatives.
Reduction: 4-aminophenyl derivatives.
Hydrolysis: 4-nitrophenol and alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of 2,2-dimethylpropyl (4-nitrophenyl) carbonate involves the activation of the carbonate ester linkage, which facilitates nucleophilic attack by various reagents. The nitrophenyl group acts as a good leaving group, making the compound highly reactive in substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but lacks the 2,2-dimethylpropyl group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
4-Nitrophenyl acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
2,2-Dimethylpropyl (4-nitrophenyl) carbonate is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s ability to form stable intermediates during reactions enhances its utility in organic synthesis .
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2,2-dimethylpropyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)8-17-11(14)18-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
RLLRANFLNUTCEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine](/img/structure/B8422054.png)



![8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione](/img/structure/B8422083.png)




